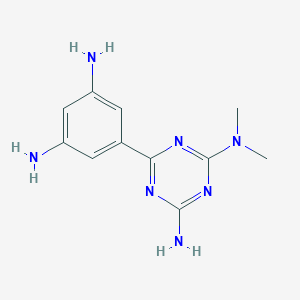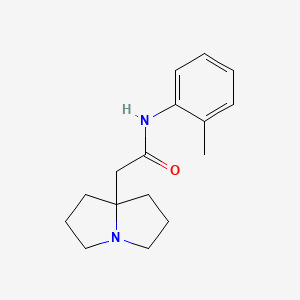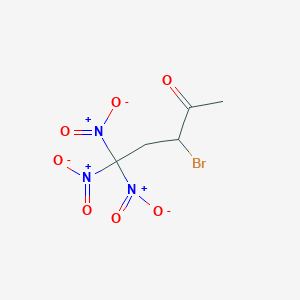
2-Ethylcyclohex-1-en-1-yl diethylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclohex-1-en-1-yl diethylborinate is a chemical compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of boron atoms bonded to carbon atoms. Organoboron compounds are widely used in organic synthesis due to their unique reactivity and ability to form stable complexes with various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclohex-1-en-1-yl diethylborinate typically involves the reaction of 2-ethylcyclohex-1-ene with diethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclohex-1-en-1-yl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes.
Substitution: The diethylborinate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
2-Ethylcyclohex-1-en-1-yl diethylborinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Ethylcyclohex-1-en-1-yl diethylborinate involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also participate in catalytic cycles, enhancing the efficiency of certain reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-methylcyclohex-1-en-1-yl diethylborinate
- 1-Ethynylcyclohexyl diethylborinate
- Diethylmethoxyborane
Uniqueness
2-Ethylcyclohex-1-en-1-yl diethylborinate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .
Properties
CAS No. |
89683-94-3 |
|---|---|
Molecular Formula |
C12H23BO |
Molecular Weight |
194.12 g/mol |
IUPAC Name |
diethyl-(2-ethylcyclohexen-1-yl)oxyborane |
InChI |
InChI=1S/C12H23BO/c1-4-11-9-7-8-10-12(11)14-13(5-2)6-3/h4-10H2,1-3H3 |
InChI Key |
RCUXHJTYPVQUAX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC1=C(CCCC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


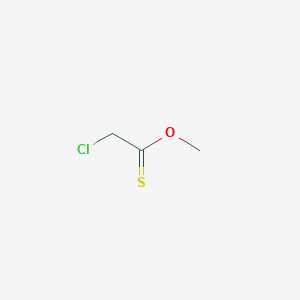
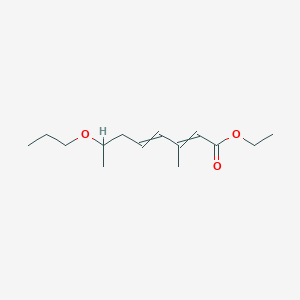

![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
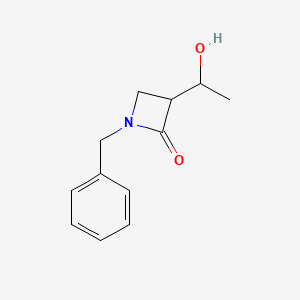
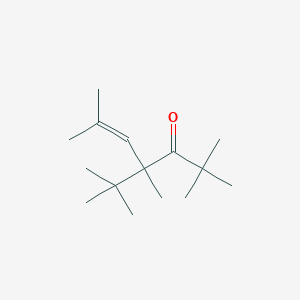
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
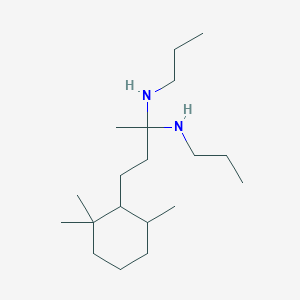
![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)
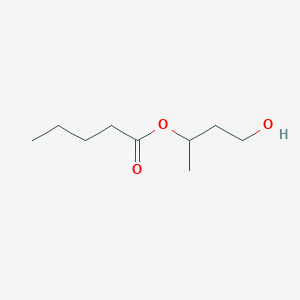
![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
